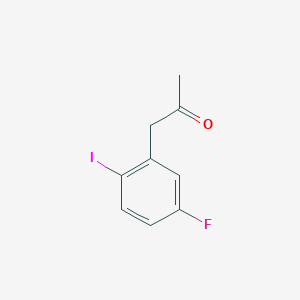

1-(5-Fluoro-2-iodophenyl)propan-2-one

Beschreibung

1-(5-Fluoro-2-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, with a propan-2-one (acetone-derived) side chain. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Its spectroscopic data (¹H NMR, ¹³C NMR) align with previously reported values, confirming structural integrity and purity . The iodine and fluorine substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Eigenschaften

Molekularformel |

C9H8FIO |

|---|---|

Molekulargewicht |

278.06 g/mol |

IUPAC-Name |

1-(5-fluoro-2-iodophenyl)propan-2-one |

InChI |

InChI=1S/C9H8FIO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 |

InChI-Schlüssel |

CMWAWIUVEKYDGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C=CC(=C1)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(5-Fluoro-2-iodophenyl)propan-2-one generally involves the introduction of the iodine and fluorine substituents onto the aromatic ring, followed by attachment of the propan-2-one group. This typically proceeds through:

- Halogenation of a suitably substituted phenyl precursor to install the iodine atom regioselectively.

- Introduction of the fluorine substituent either prior to or after iodination.

- Formation of the ketone side chain via Friedel-Crafts acylation or through carbonylation reactions using organometallic intermediates such as Grignard reagents or organolithiums.

While explicit detailed procedures for this exact compound are sparse, analogous compounds and general methods provide a reliable framework for its preparation.

Preparation via Grignard Reagent and Acylation

A well-documented approach for related aryl ketones involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, followed by reaction with an acyl electrophile.

Example procedure adapted from related literature:

Step 1: Preparation of arylmagnesium iodide

Magnesium turnings are activated and reacted with 2-iodo-5-fluorobenzene (or a closely related precursor) in dry diethyl ether under nitrogen atmosphere to form the Grignard reagent.Step 2: Reaction with a suitable acyl electrophile

The arylmagnesium intermediate is then reacted with an acyl chloride or an equivalent electrophile such as propanoyl chloride to introduce the propan-2-one moiety at the ortho position relative to the iodine substituent.Step 3: Work-up and purification

The reaction mixture is quenched with aqueous ammonium chloride, extracted, dried, and purified by solvent washes and chromatography to yield this compound as a pure compound.

This method is supported by analogous syntheses of 1-(2-iodophenyl)-1-phenylethan-1-ol and related ketones, which proceed with good yields (e.g., 73% yield reported for a similar compound).

Halogenation and Directed Ortho-Metalation

Another approach involves:

- Selective fluorination of a 2-iodophenyl precursor or vice versa.

- Directed ortho-metalation (DoM) using strong bases such as butyllithium to lithiate the aromatic ring ortho to the iodine substituent.

- Subsequent quenching with an electrophile such as acetyl chloride or an ester to install the propan-2-one group.

This method requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity.

Use of Diaryliodonium Salts and Fluorination

Recent advances in hypervalent iodine chemistry allow the synthesis of fluorinated aryl ketones through the use of diaryliodonium salts:

- Diaryliodonium salts containing ortho-sidearms can be fluorinated regioselectively to introduce fluorine substituents.

- Subsequent nucleophilic substitution or carbonylation steps can install the ketone side chain.

This method is more specialized and typically used for complex fluorinated aromatic compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The iodine substituent at the 2-position is critical for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its high reactivity.

- The fluorine atom at the 5-position influences the electronic properties of the aromatic ring, affecting reactivity and biological activity.

- The ketone group on the propan-2-one side chain enables nucleophilic addition reactions, expanding the compound's utility in medicinal chemistry.

- Safety considerations include handling of iodine-containing reagents and organometallic intermediates under inert atmosphere and moisture-free conditions.

Analyse Chemischer Reaktionen

1-(5-Fluoro-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-2-iodophenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active compounds.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-iodophenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms play a crucial role in its reactivity, allowing it to interact with different molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(5-Fluoro-2-iodophenyl)propan-2-one with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:

Research Findings and Comparative Analysis

Structural and Electronic Effects

- Halogen Influence : Iodine in this compound provides steric bulk and polarizability, facilitating electrophilic substitution reactions. Chlorine analogs (e.g., ) exhibit similar reactivity but lower steric demand. Bromine derivatives (e.g., ) prioritize nucleophilic aromatic substitution due to weaker C–Br bonds.

- Ketone Position : Propan-2-one derivatives (e.g., ) favor α-arylation, while propan-1-one isomers (e.g., ) undergo distinct reactivity patterns, such as carbonyl-directed coupling.

- Electron-Donating Groups : Methoxy-substituted compounds (e.g., ) enhance ring electron density, accelerating reactions like Friedel-Crafts alkylation. Hydroxyl groups (e.g., ) enable hydrogen bonding, improving solubility in polar solvents.

Physicochemical Properties

- Solubility : Iodo- and bromo-substituted compounds (e.g., ) are typically hydrophobic, whereas hydroxylated derivatives (e.g., ) show moderate water solubility.

- Stability : Trifluoromethyl groups (e.g., ) confer metabolic stability and resistance to oxidation, making them suitable for bioactive molecules.

Biologische Aktivität

1-(5-Fluoro-2-iodophenyl)propan-2-one is a halogenated organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8FIO

- Molar Mass : 278.06 g/mol

- Density : 1.714 g/cm³ (predicted)

- Boiling Point : 278.2 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound has demonstrated effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cell lines. It may induce apoptosis through intrinsic and extrinsic pathways, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Anticancer Research : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against MCF-7 breast cancer cells with an IC50 value of approximately 10.25 µM. This suggests a strong potential for development as an anticancer therapeutic agent .

- Mechanistic Insights : The compound's mechanism involves disrupting cell cycle progression and inducing apoptosis in cancer cells. It has been shown to trigger both intrinsic and extrinsic apoptotic pathways, which are critical for effective cancer treatment strategies.

- Antimicrobial Efficacy : Preliminary studies have indicated that the compound possesses antimicrobial properties against a variety of pathogens, although specific IC50 values were not detailed. Its structural characteristics may contribute to enhanced binding affinity to microbial targets.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(5-Fluoro-2-iodophenyl)propan-2-one, and how do reaction parameters affect yield?

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aromatic ketones. For example, iodination of a fluorophenylpropanone derivative can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Reaction temperature (0–25°C) and stoichiometric control of ICl are critical to minimize polyhalogenation. Yields may vary between 60–85% depending on the purity of starting materials and exclusion of moisture .

Basic: Which spectroscopic techniques are indispensable for confirming the structure of this compound?

- IR Spectroscopy : A strong absorption band near 1700–1750 cm⁻¹ confirms the carbonyl (C=O) group .

- ¹H/¹³C NMR : A singlet for the methyl group (δ ~2.1–2.3 ppm in ¹H NMR) and deshielded aromatic protons (δ ~7.0–8.5 ppm) verify substitution patterns. The iodine atom induces distinct splitting due to its large spin-orbit coupling .

- Mass Spectrometry : Molecular ion peaks [M⁺] and fragment patterns (e.g., loss of I or CO groups) validate the molecular formula .

Advanced: How do the fluoro and iodo substituents influence the electronic and steric properties of this compound?

The electron-withdrawing fluoro group at the 5-position deactivates the aromatic ring, directing electrophilic substitution to the ortho/para positions. The bulky iodo group at the 2-position introduces steric hindrance, reducing reactivity toward further substitution. DFT calculations show decreased electron density at the carbonyl oxygen due to the inductive effect of fluorine, which may enhance electrophilicity in cross-coupling reactions .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions. For example, bond angles and torsional strain between iodine and fluorine can be measured .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Replacing ¹²⁷I with ¹²⁵I can simplify splitting patterns in NMR by reducing spin-spin coupling complexity .

Advanced: What computational strategies predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- DFT/Molecular Orbital Analysis : Calculates HOMO-LUMO energies to predict nucleophilic/electrophilic sites. The iodo group’s high polarizability facilitates oxidative addition with Pd(0) catalysts .

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand design for coupling efficiency .

- Kinetic Modeling : Assesses substituent effects on reaction rates (e.g., fluorine’s electron-withdrawing nature accelerates transmetalation) .

Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Melting Point : Measured via differential scanning calorimetry (DSC); ranges between 80–100°C depending on crystallinity .

- Solubility : Evaluated in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis. High solubility in DMSO (~50 mg/mL) is attributed to ketone polarity .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). The iodo group may hydrolyze under prolonged acidic/alkaline conditions .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

- HPLC-MS : Detects halogenated side products (e.g., di-iodinated derivatives) formed due to excess ICl .

- Optimized Quenching : Gradual addition of aqueous Na₂S₂O₃ during workup reduces iodine residues .

- Flow Chemistry : Enhances heat/mass transfer uniformity, suppressing polyhalogenation and improving yield (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.